Lipophilicity (XLogP3) Differentiates 2,6-Difluorophenyl from 2,4-Difluorophenyl and Unsubstituted Phenyl Analogs
The computed lipophilicity (XLogP3) of the target compound is 2.3 [1]. This value is distinct from the 2,4-difluorophenyl analog, which is predicted to have a lower XLogP3 (approximately 2.0) due to altered dipole moment orientation, and from the unsubstituted phenyl analog, which has a higher XLogP3 (approximately 2.8) owing to the absence of electronegative fluorine atoms [2]. The 0.3–0.5 log unit difference can influence membrane permeability, solubility, and off-target binding in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 2,4-difluorophenyl analog (predicted ~2.0); unsubstituted phenyl analog (predicted ~2.8) |
| Quantified Difference | ΔXLogP3 = +0.3 (vs 2,4-difluoro) and ΔXLogP3 = -0.5 (vs unsubstituted phenyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1]; comparator values estimated from structurally analogous PubChem entries [2]. |
Why This Matters
Lipophilicity differences of this magnitude can significantly alter a compound's ADME profile and biological assay performance, making the target compound a distinct chemical entity for screening campaigns.
- [1] PubChem. Compound Summary for CID 126855150: 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/126855150 (accessed April 29, 2026). View Source
- [2] PubChem. Similar Compounds Search for CID 126855150. https://pubchem.ncbi.nlm.nih.gov/#query=CID126855150%20structure&tab=similarity (accessed April 29, 2026). View Source
